5-Methyl-allyl-furfuryl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

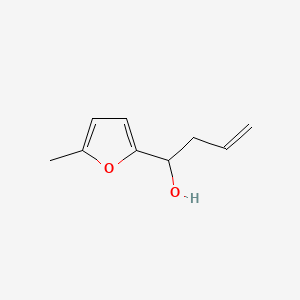

5-Methyl-allyl-furfuryl alcohol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Research indicates that 5-Methyl-allyl-furfuryl alcohol exhibits various biological activities, making it a candidate for pharmaceutical applications:

- Antioxidant Properties : Studies show that this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

- Cytotoxicity Studies : Derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines such as HeLa and HepG2. Certain derivatives demonstrated significant cytotoxic activity, suggesting potential as anticancer agents .

Food Science Applications

In the realm of food science, this compound has been studied for its role in food processing:

- Flavoring Agent : Its sweet and caramel-like odor makes it a candidate for use as a flavoring agent in various food products .

- Food Safety : The compound has potential applications as a marker for the presence of furfural and its degradation products in food and beverages, aiding in quality control and safety assessments .

Analytical Applications

This compound is valuable in analytical chemistry due to its distinctive properties:

- Detection Marker : It serves as an important marker for identifying furfural in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) utilize its unique retention index for accurate detection .

- Biomarker Research : Emerging research suggests that it may function as a biomarker for cigarette smoke exposure, although further studies are required to confirm its specificity and sensitivity .

Industrial Applications

The compound's reactivity opens avenues for industrial applications:

- Synthesis of Alkyl Levulinates : this compound can be utilized in the synthesis of alkyl levulinates through alcoholysis reactions. These compounds are important intermediates in the production of biofuels and other chemicals .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Cytotoxicity Study : A study investigating the cytotoxic effects of derivatives showed promising results against various cancer cell lines, indicating potential therapeutic uses .

- Food Processing Research : Research on its antioxidant properties revealed that it could mitigate harmful compound formation during coffee processing, suggesting a role as a food additive .

- Analytical Method Development : A comprehensive study focused on optimizing detection methods for this compound in environmental matrices, showcasing its importance in analytical chemistry .

Análisis De Reacciones Químicas

Hydrogenation and Hydrodeoxygenation

Furfuryl alcohol is synthesized via hydrogenation of furfural (C₅H₄O₂), which is derived from biomass like corncobs . Its hydrodeoxygenation to 2-methylfuran involves two key steps:

-

Dehydroxylation : Furfuryl alcohol loses an -OH group, forming an alkyl intermediate (F–CH₂).

-

Hydrogenation : The alkyl group is hydrogenated to form 2-methylfuran (F–CH₃) .

Polymerization

Furfuryl alcohol polymerizes under acidic conditions to form poly(furfuryl alcohol) , a thermosetting resin .

Achmatowicz Reaction

This rearrangement converts furfuryl alcohol into dihydropyrans via acid-catalyzed cyclization .

Stability and Etherification

In barrel-aged wines, 5-methylfurfuryl alcohol rapidly forms 5-methylfurfuryl ethyl ether via reaction with ethanol. Both compounds decompose under acidic conditions .

Thermal Decomposition

Studies on structurally related compounds (e.g., 2-furfuryl alcohol) reveal:

-

Radical pathways : Homolytic C-H bond cleavage dominates due to weak bond strengths .

-

Molecular pathways : Ring-opening isomerization and decarbonylation compete, influenced by substituents .

Furan Ring Stability

The aromatic furan ring stabilizes intermediates during reactions like hydrogenation .

Hazardous Reactivities

Furfuryl alcohol exhibits explosive polymerization in acidic conditions and reacts violently with acetyl bromide or hydrogen peroxide .

Research Gaps

-

5-Methyl-allyl-furfuryl alcohol : No data exists in the provided sources or mainstream databases, suggesting it may be a hypothetical or niche compound.

-

Kinetic studies : Detailed rate constants for furfuryl alcohol derivatives remain limited, though DFT calculations provide insights into transition states .

Propiedades

Fórmula molecular |

C9H12O2 |

|---|---|

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

1-(5-methylfuran-2-yl)but-3-en-1-ol |

InChI |

InChI=1S/C9H12O2/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8,10H,1,4H2,2H3 |

Clave InChI |

WYWAZUBJTKJQMD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(O1)C(CC=C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.